4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

Description

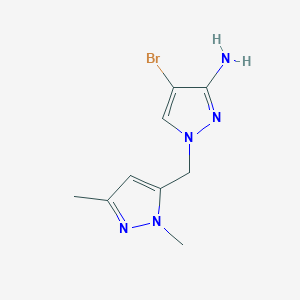

4-Bromo-1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative with a unique substitution pattern. Its structure features a pyrazole core substituted with a bromine atom at position 4, an amine group at position 3, and a (1,3-dimethyl-1H-pyrazol-5-yl)methyl group at position 1. The latter substituent introduces a secondary pyrazole moiety, creating a branched heterocyclic system. This compound’s molecular formula is estimated as C₁₀H₁₂BrN₅ (molecular weight ~322.14 g/mol), derived from the integration of its substituents: the main pyrazole ring (C₃H₃BrN₂), the (1,3-dimethylpyrazol-5-yl)methyl group (C₆H₈N₂), and the amine group.

Properties

Molecular Formula |

C9H12BrN5 |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

4-bromo-1-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C9H12BrN5/c1-6-3-7(14(2)12-6)4-15-5-8(10)9(11)13-15/h3,5H,4H2,1-2H3,(H2,11,13) |

InChI Key |

WVEQMPAACMXRQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CN2C=C(C(=N2)N)Br)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine typically involves the following steps:

Chemical Reactions Analysis

4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Reagents and Conditions: Common reagents include sodium hydride, potassium carbonate, and various organic solvents.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-((1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, emphasizing substituent effects, molecular properties, and research findings.

Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives

Key Comparisons:

Substituent Effects on Reactivity and Solubility :

- The target compound’s (1,3-dimethylpyrazol-5-yl)methyl group introduces steric bulk and electron-donating methyl groups, likely enhancing solubility in polar solvents compared to 4-Bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine (), where electron-withdrawing Cl groups reduce electron density .

- 4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine () features a cyclopropyl group, which may confer rigidity and influence binding interactions in biological targets .

Positional Isomerism: The target compound’s amine at position 3 contrasts with 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine (), where the amine is at position 5.

Biological Activity: Analog N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide () demonstrates that bromine substitution in pyrazole derivatives correlates with enhanced bioactivity, suggesting the target compound may exhibit similar pharmacological properties .

Synthetic Utility :

- The target compound’s branched pyrazole substituent offers a versatile handle for further functionalization, unlike simpler analogs like 4-Bromo-5-methyl-1H-pyrazol-3-amine (), which lacks such complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.